

Spectroscopic Fingerprint of 2,3-Dimethoxyphenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2,3-Dimethoxyphenol**

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Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

2,3-Dimethoxyphenol (CAS 5150-42-5) is a substituted phenolic compound of significant interest in various chemical and biological domains. As a derivative of pyrogallol, it serves as a versatile building block in organic synthesis and has been utilized in studies on the effects of reactive nitrogen species (RNS) on DNA, a critical aspect of mutagenesis research.^{[1][2]} Its structural complexity, arising from the asymmetric substitution pattern on the benzene ring, necessitates a robust and unambiguous analytical characterization. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of **2,3-Dimethoxyphenol**. Understanding this spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification in drug development and materials science.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the resulting spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a reliable framework for their own analytical work.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. The spectrum of **2,3-Dimethoxyphenol** is characterized by distinct signals for the aromatic protons, the methoxy groups, and the phenolic hydroxyl group.

Table 1: ¹H NMR Spectroscopic Data for **2,3-Dimethoxyphenol** (90 MHz, CDCl₃)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-Aromatic	6.95 - 6.45	Multiplet (m)	3H
OH	5.76	Singlet (s)	1H
OCH ₃	3.87	Singlet (s)	6H

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[3\]](#)

The aromatic region (δ 6.95-6.45 ppm) presents as a complex multiplet because the three protons on the benzene ring (at positions 4, 5, and 6) are chemically non-equivalent and couple with each other. The electron-donating effects of the hydroxyl and two methoxy groups shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

The sharp singlet at δ 3.87 ppm, integrating to six protons, is the classic signature of two equivalent methoxy groups. Their chemical equivalence indicates free rotation around the C-O bonds. The phenolic hydroxyl proton appears as a singlet at δ 5.76 ppm. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for **2,3-Dimethoxyphenol** (22.5 MHz, CDCl₃)

Signal Assignment	Chemical Shift (δ , ppm)
C-O (Aromatic)	147.2
C-O (Aromatic)	146.4
C-O (Aromatic)	136.7
C-H (Aromatic)	120.2
C-H (Aromatic)	118.0
C-H (Aromatic)	108.6
OCH ₃	60.8
OCH ₃	55.9

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[3\]](#)

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The three signals in the downfield region (δ 136-148 ppm) are assigned to the aromatic carbons directly bonded to oxygen (C1, C2, and C3), which are deshielded by the electronegative oxygen atoms. The signals at δ 108.6, 118.0, and 120.2 ppm correspond to the aromatic carbons bonded to hydrogen (C4, C5, and C6). The two upfield signals at δ 60.8 and 55.9 ppm are characteristic of the two non-equivalent methoxy carbon atoms, confirming the 2,3-substitution pattern.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation of **2,3-Dimethoxyphenol**.

Materials & Instrumentation:

- **2,3-Dimethoxyphenol** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- NMR tubes (5 mm diameter)
- NMR Spectrometer (e.g., 90 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh the **2,3-Dimethoxyphenol** sample and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Tetramethylsilane (TMS) within the solvent serves as the internal standard (δ 0.00 ppm).
- Transfer: Transfer the solution to an NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.
- Tuning and Shimming: Tune the probe for the appropriate nucleus (^1H or ^{13}C) and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
- Acquisition (^1H NMR):
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
- Acquisition (^{13}C NMR):
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Safety Precautions:

- Always handle **2,3-Dimethoxyphenol** in a well-ventilated fume hood.[4]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to cause skin and serious eye irritation.[5]
- Avoid inhalation of vapors, which may cause respiratory irritation.[5]
- Consult the Safety Data Sheet (SDS) before handling.

Visualization of NMR Assignments

To clarify the relationship between the NMR data and the molecular structure, the following diagram illustrates the atom numbering scheme used for signal assignments.

Caption: Molecular structure of **2,3-Dimethoxyphenol** with atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for **2,3-Dimethoxyphenol** (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3452	Strong, Broad	O-H Stretch (Phenol)
2998, 2939, 2836	Medium-Strong	C-H Stretch (sp ³ - Methoxy)
1591, 1485	Strong	C=C Stretch (Aromatic Ring)
1269, 1088	Strong	C-O Stretch (Aryl Ether)

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[3\]](#)

The most prominent feature of the IR spectrum is the strong, broad absorption band centered around 3452 cm⁻¹. This is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. The peaks in the 2836-2998 cm⁻¹ range are due to the C-H stretching vibrations of the methyl groups. The sharp, strong peaks at 1591 and 1485 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring. Finally, the very strong absorptions at 1269 and 1088 cm⁻¹ are assigned to the C-O stretching vibrations of the aryl ether bonds of the methoxy groups.

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain an IR spectrum of **2,3-Dimethoxyphenol** to identify its functional groups.

Materials & Instrumentation:

- **2,3-Dimethoxyphenol** sample (liquid)
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
- Dropper or pipette
- Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

- **Background Scan:** Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- **Sample Application:** Place a single drop of the liquid **2,3-Dimethoxyphenol** sample directly onto the center of the ATR crystal.
- **Acquisition:** Clamp the ATR arm down to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
 - Typical parameters: scan range of 4000-600 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or another suitable solvent.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Data (EI-MS) for **2,3-Dimethoxyphenol**

m/z	Relative Intensity (%)	Assignment
154	100	[M] ⁺ (Molecular Ion)
139	85	[M - CH ₃] ⁺
111	30	[M - CH ₃ - CO] ⁺
83	15	[C ₅ H ₃ O] ⁺
65	20	[C ₅ H ₅] ⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS).^[3]

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak $[M]^+$ at an m/z of 154, which corresponds to the molecular weight of **2,3-Dimethoxyphenol** ($C_8H_{10}O_3$). This peak is the base peak (100% relative intensity), indicating that the molecular ion is relatively stable.

A significant fragment ion is observed at m/z 139, resulting from the loss of a methyl radical ($\cdot CH_3$) from one of the methoxy groups. This is a common and favorable fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of a molecule of carbon monoxide (CO) from the $[M - CH_3]^+$ fragment leads to the ion at m/z 111. The smaller fragments at m/z 83 and 65 represent further cleavages of the aromatic ring structure.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dimethoxyphenol**.

Materials & Instrumentation:

- **2,3-Dimethoxyphenol** sample
- Suitable solvent (e.g., methanol or dichloromethane)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source
- Autosampler vials and syringe

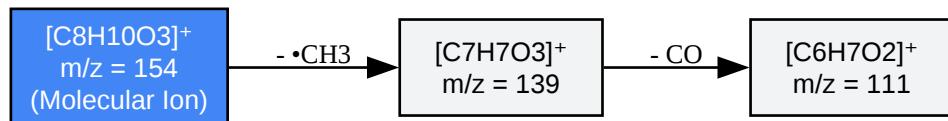
Procedure:

- Sample Preparation: Prepare a dilute solution of **2,3-Dimethoxyphenol** (~1 mg/mL) in a suitable volatile solvent.
- GC Method:
 - Injector: Set to 250 °C, split mode (e.g., 50:1).
 - Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.
- Injection and Analysis: Inject 1 μ L of the sample into the GC-MS. The compound will be separated by the GC and subsequently analyzed by the MS.
- Data Analysis: Identify the chromatographic peak corresponding to **2,3-Dimethoxyphenol** and analyze the associated mass spectrum.

Visualization of MS Fragmentation

The primary fragmentation pathway can be visualized to understand the origin of the major ions observed in the mass spectrum.



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Caption: Proposed primary fragmentation pathway for **2,3-Dimethoxyphenol** under EI-MS conditions.

IV. Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive analytical signature for **2,3-Dimethoxyphenol**. The combined data from ^1H NMR, ^{13}C NMR, IR, and MS create a multi-faceted molecular fingerprint that is essential for its unambiguous

identification. The characteristic aromatic signals in NMR, the prominent hydroxyl and ether bands in IR, and the distinct molecular ion and fragmentation pattern in MS are all consistent with the 2,3-disubstituted phenolic structure. Researchers and drug development professionals can leverage this detailed guide as an authoritative reference for quality assessment, structural verification, and as a foundation for the characterization of related derivatives.

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